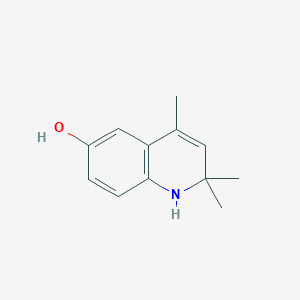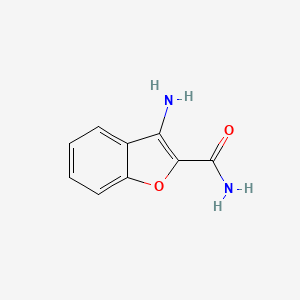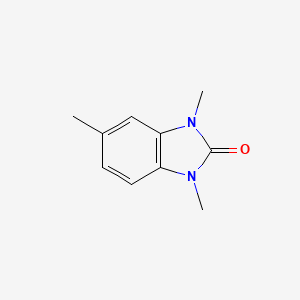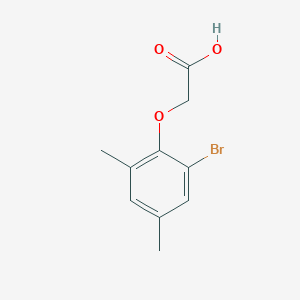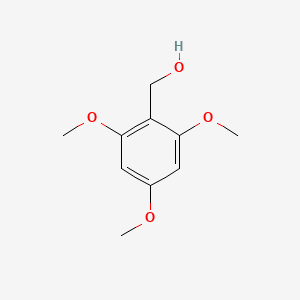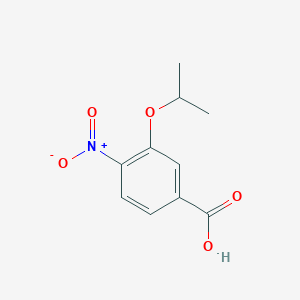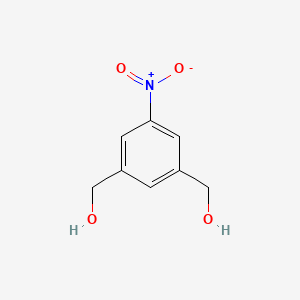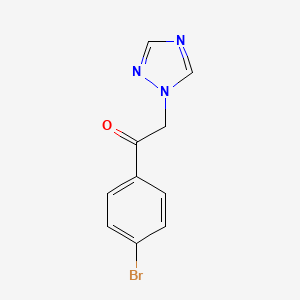
1,10-Bis(4-carboxyphenoxy)decane
概要
説明
1,10-Bis(4-carboxyphenoxy)decane is a chemical compound with the molecular formula C24H30O6 and a molecular weight of 414.50 g/mol . It is also known by other names such as 4,4’- (Decane-1,10-diylbis(oxy))dibenzoic acid. This compound is primarily used in research and has applications in various scientific fields.
科学的研究の応用
1,10-Bis(4-carboxyphenoxy)decane has a wide range of applications in scientific research, including:
Safety and Hazards
作用機序
Target of Action
It is known that this compound is widely employed in the biomedical domain and demonstrates exceptional efficacy in mitigating a multitude of inflammatory and autoimmune ailments .
Mode of Action
1,10-Bis(4-carboxyphenoxy)decane employs a distinctive mechanism of action. It adeptly modulates the immune response, leading to a substantial reduction in inflammation and a significant amelioration of disease progression .
Biochemical Pathways
Given its immunosuppressive capabilities, it can be inferred that it likely interacts with pathways involved in immune response modulation .
Result of Action
The result of the action of this compound is a significant reduction in inflammation and amelioration of disease progression. This is particularly beneficial in the treatment of prevalent conditions, encompassing rheumatoid arthritis, multiple sclerosis, and psoriasis .
準備方法
1,10-Bis(4-carboxyphenoxy)decane can be synthesized through the reaction of 1,10-dibromodecane with 4-hydroxybenzoic acid . The reaction typically involves the use of potassium iodide and potassium hydroxide in ethanol, with reflux conditions for about 12 hours . The yield of this reaction is generally high, around 97% .
化学反応の分析
1,10-Bis(4-carboxyphenoxy)decane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The compound can participate in substitution reactions, particularly involving the carboxylic acid groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1,10-Bis(4-carboxyphenoxy)decane can be compared with other similar compounds, such as:
- 4-N-Decyloxybenzoic acid
- 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane
- 4-(N-Nonyl)benzoic acid
These compounds share structural similarities but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its specific decane backbone and carboxyphenoxy groups, which confer distinct chemical properties and biological activities .
特性
IUPAC Name |
4-[10-(4-carboxyphenoxy)decoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c25-23(26)19-9-13-21(14-10-19)29-17-7-5-3-1-2-4-6-8-18-30-22-15-11-20(12-16-22)24(27)28/h9-16H,1-8,17-18H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDKWFXOXXUQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328007 | |
| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74774-61-1 | |
| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,10-bis(4-carboxyphenoxy)decane in the synthesis of cholesteric copolyesters?
A1: this compound acts as a diacid monomer in the polycondensation reaction with silylated sugar diols like isosorbide, isomannide, and 2,3-isopropylidene threitol []. This reaction, when conducted with silylated methylhydroquinone as a co-monomer, yields cholesteric copolyesters. These copolyesters exhibit a cholesteric liquid crystalline phase above 200°C and display unique optical properties, such as the blue Grandjean texture observed in copolymers with lower sugar diol content [].
Q2: How does the structure of this compound contribute to the properties of the resulting copolyesters?
A2: The structure of this compound influences the flexibility and linearity of the resulting copolyester chains. Its long decamethylene spacer unit introduces flexibility, while the rigid aromatic rings contribute to the overall anisotropy required for liquid crystal formation []. The combination of these structural features, alongside the chiral nature of the sugar diols, plays a crucial role in dictating the self-assembly of the copolymers into a cholesteric mesophase.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)

